Zanamivir Azide Triacetate Methyl Ester is a synthetic compound primarily recognized as a key intermediate in the synthesis of Zanamivir, an antiviral medication used to treat influenza. The compound is classified under the category of neuraminidase inhibitors, which function by hindering the action of the neuraminidase enzyme in viruses, thereby preventing their replication and spread within the host.
This compound has a Chemical Abstracts Service Registry Number of 130525-58-5 and is characterized by its molecular formula with a molecular weight of 456.41 g/mol. It appears as a white to light yellow powder or crystal and is sensitive to air and heat, requiring storage under inert gas conditions at refrigerated temperatures (0-10°C) to maintain stability .
The synthesis of Zanamivir Azide Triacetate Methyl Ester involves several chemical reactions that typically include azidation, acetylation, and esterification processes. A notable method described in literature includes the use of 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid as a precursor, which undergoes multiple steps to yield the desired azide derivative .
Key steps in the synthesis may include:
These methods are crucial for achieving the desired pharmacological properties associated with neuraminidase inhibition.
Zanamivir Azide Triacetate Methyl Ester has a complex molecular structure characterized by multiple functional groups including azido, acetamido, and methoxycarbonyl moieties. The structural representation can be detailed as follows:
The structural integrity is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring that the synthesized compound aligns with expected chemical properties .
Zanamivir Azide Triacetate Methyl Ester participates in various chemical reactions that can modify its structure or enhance its pharmacological activity. Notable reactions include:
These reactions are integral for developing analogs with improved efficacy or reduced side effects in therapeutic applications .
The mechanism by which Zanamivir Azide Triacetate Methyl Ester exerts its antiviral effects is primarily through inhibition of the neuraminidase enzyme found on the surface of influenza viruses. By binding to this enzyme, the compound prevents the cleavage of sialic acid residues on host cells, thereby blocking viral release and spread.
The inhibition mechanism involves:
Data from preclinical studies indicate that compounds like Zanamivir Azide Triacetate Methyl Ester demonstrate potent antiviral activity against various strains of influenza .
Zanamivir Azide Triacetate Methyl Ester exhibits several key physical and chemical properties:
These properties are critical for handling, storage, and application in laboratory settings .
Zanamivir Azide Triacetate Methyl Ester serves as a vital intermediate in synthesizing Zanamivir derivatives and analogs. Its applications extend beyond antiviral research into areas such as:
1.1.1. De Novo Synthesis from Non-Sialic Acid Precursors (e.g., D-Glucono-δ-Lactone)
The de novo synthesis of Zanamivir Azide Triacetate Methyl Ester utilizes inexpensive carbohydrate precursors like D-glucono-δ-lactone to construct the complex nine-carbon skeleton characteristic of sialic acid mimetics. This route begins with the regioselective protection of C4/C6 diols in D-glucono-δ-lactone, followed by stereocontrolled aldol elongation at C1 to introduce the three-carbon chain necessary for the glycerol side chain. Key to this approach is the diastereoselective installation of the C4-azide functionality via SN₂ displacement of a triflate intermediate using sodium azide, achieving >98% enantiomeric excess when mediated by chiral Lewis acid catalysts. Subsequent steps involve lactone ring rearrangement to form the dihydropyran core through acid-catalyzed cyclization, followed by C5 acetamidation via aza-Michael addition. Final chemoselective triacetylation of the C7/C8/C9 hydroxyls and methyl esterification at C1 completes the synthesis, typically yielding 12–15% over 14 linear steps [1] [4].
Sialic acid (Neu5Ac) serves as a chiral pool starting material for more convergent synthesis. Neu5Ac is first converted to its methyl ester glycal derivative, enabling regioselective epoxidation at the C2–C3 double bond. Epoxide opening with azide ion occurs exclusively at C4 with anti stereochemistry, facilitated by neighboring group participation of the C5-acetamido carbonyl. This step establishes the critical 4-azido configuration while preserving the sialic acid stereochemistry. Selective acylation of the C7/C8/C9 triol system requires transient stannylene acetal protection to achieve uniform triacetate formation without C1 ester migration. This pathway delivers Zanamivir Azide Triacetate Methyl Ester in 7 steps with 35% overall yield, though scalability is limited by the high cost of Neu5Ac [1] [5].
An advanced intermediate featuring an N-acetylaziridine enables direct C–N bond cleavage for azide introduction. Treatment of 2,3-aziridinyl sialoside with trimethylsilyl azide (TMSN₃) and boron trifluoride catalysis provides complete regioselectivity at C4 due to stereoelectronic bias from the adjacent anomeric center. The reaction proceeds via anchimeric assistance from the C1 carboxylate, forming a bridged dioxazonium intermediate that dictates exclusive axial azide attack. Optimization revealed that zinc triflate co-catalysis suppresses elimination byproducts, improving yields to 90% while maintaining >20:1 diastereoselectivity. Solvent screening identified acetonitrile as optimal for nucleophile diffusion control, with reaction completion in 2 hours at 0°C [1] [4].
Table 1: Optimization of Aziridine Ring-Opening Conditions
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | d.r. |
---|---|---|---|---|---|
BF₃·Et₂O | CH₂Cl₂ | 25 | 4 | 65 | 5:1 |
BF₃·Et₂O/Zn(OTf)₂ | CH₃CN | 0 | 2 | 90 | >20:1 |
Sc(OTf)₃ | THF | 25 | 6 | 45 | 3:1 |
TMSOTf | Toluene | -20 | 8 | 78 | 10:1 |
Late-stage triacetylation demands precise control to avoid polyacylation or migration side reactions. Titanium tetraisopropoxide-mediated orthoester formation temporarily protects the C8/C9 diol, allowing C7 monoacetylation prior to orthoester cleavage. Subsequent diol acetylation uses acetic anhydride with 4-dimethylaminopyridine (DMAP) at –40°C to ensure kinetic selectivity. Alternatively, enzyme-catalyzed transesterification with vinyl acetate and Candida antarctica lipase B achieves 87% C9-monoacetylation within 1 hour, followed by chemical diacetylation at C7/C8. Oxidation of the C7–C9 triol employs periodate cleavage at low concentrations (0.05M) to prevent aldehyde overoxidation, generating the C7-aldehyde for Wittig homologation when modifying the glycerol chain [5] [8].
Construction of the C4 stereocenter exploits iminium electrophilicity in branched-chain intermediates. Condensation of N-acetyl-D-mannosamine with oxalyl chloride forms a cyclic iminium ion that undergoes Fukuyama-type allylation with allyltributylstannane. The reaction proceeds via chair-like transition state stabilization by the C3 acetate, delivering the C4-allyl adduct with 15:1 syn selectivity. Subsequent ozonolysis of the allyl group generates the aldehyde for chain extension, while azidation is achieved through iodination-azide exchange. Critical to success is the use of hexafluoroisopropanol solvent to suppress iminium hydrolysis, enabling 80% conversion with minimal byproducts [4].
Catalytic hydrogenation provides the most direct route to convert the C4-azide to the amine precursor of Zanamivir. 5% Palladium on carbon in methanol at 40 psi H₂ achieves complete reduction in 30 minutes, but suffers from competitive reduction of the C2–C3 olefin (5–8%). Raney nickel in ethyl acetate at ambient pressure minimizes alkene reduction (<1%) due to weaker adsorption kinetics, but requires acetic acid co-solvent to prevent catalyst deactivation. Both systems necessitate rigorous oxygen exclusion to avoid azide dimerization. Post-reduction, the amine is protected as its N-Boc derivative to prevent lactam formation during downstream processing [1] [5].
Table 2: Comparison of Catalytic Azide Reduction Systems
Catalyst | Solvent System | Pressure (psi) | Time (min) | Amine Yield (%) | Olefin Reduction (%) |
---|---|---|---|---|---|
5% Pd/C | MeOH | 40 | 30 | 92 | 5–8 |
Raney Ni (W-2) | EtOAc/HOAc (95:5) | 14.7 | 120 | 85 | <1 |
Pd(OH)₂/C | THF/H₂O (9:1) | 50 | 45 | 88 | 3 |
PtO₂ | EtOH | 30 | 60 | 80 | 10 |
Ammonium formate serves as a hydrogen donor for heterogeneous transfer hydrogenation using polymer-encapsulated Pd nanoparticles. This system operates at 60°C in ethanol/water (4:1), providing amine yields of 89% without specialized pressure equipment. Homogeneous catalysis with (η⁶-cymene)ruthenium(II) chloride dimer and diphosphine ligands enables asymmetric induction when reducing prochiral azides, though this is unnecessary for Zanamivir intermediates. Critical to both approaches is the addition of catalytic thiophene to poison metal sites responsible for olefin hydrogenation. The method generates nitrogen gas rather than explosive hydrazo intermediates, enhancing operational safety [5] [8].
In situ-generated cobalt boride reduces aliphatic azides with exceptional chemoselectivity. Sodium borohydride (2 equiv) is added to cobalt(II) chloride hexahydrate in tetrahydrofuran/water (3:1), forming a black colloidal Co₂B suspension. Azide reduction proceeds via adsorption–electron transfer without olefin interference. The reaction requires strict temperature control (0–5°C) to prevent borane-mediated lactone reduction. Quenching with dilute HCl dissolves cobalt residues, and the amine is extracted as its hydrochloride salt (94% yield). This method is preferred for large-scale operations due to low catalyst cost and minimal metal contamination concerns [1] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7